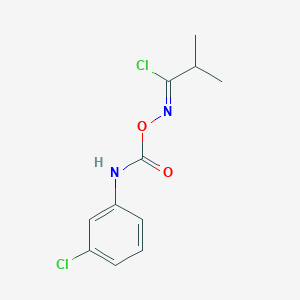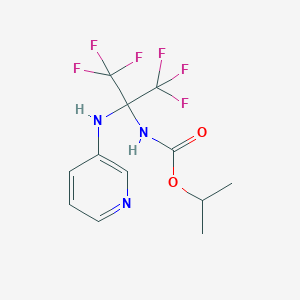![molecular formula C13H16F3N3O5S B396258 ethyl 2-(acetylamino)-2-[4-(aminosulfonyl)anilino]-3,3,3-trifluoropropanoate](/img/structure/B396258.png)
ethyl 2-(acetylamino)-2-[4-(aminosulfonyl)anilino]-3,3,3-trifluoropropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ethyl 2-(acetylamino)-2-[4-(aminosulfonyl)anilino]-3,3,3-trifluoropropanoate is a complex organic compound with a unique structure that includes trifluoromethyl and sulfonamide groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(acetylamino)-2-[4-(aminosulfonyl)anilino]-3,3,3-trifluoropropanoate typically involves multiple steps. One common method includes the reaction of ethyl 2-acetamido-3,3,3-trifluoro-2-(4-nitroanilino)propanoate with a sulfonamide reagent under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve scalability .
化学反应分析
Types of Reactions
ethyl 2-(acetylamino)-2-[4-(aminosulfonyl)anilino]-3,3,3-trifluoropropanoate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to a variety of new compounds with different functional groups .
科学研究应用
ethyl 2-(acetylamino)-2-[4-(aminosulfonyl)anilino]-3,3,3-trifluoropropanoate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein binding.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of ethyl 2-(acetylamino)-2-[4-(aminosulfonyl)anilino]-3,3,3-trifluoropropanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the sulfonamide group can interact with enzymes and proteins, inhibiting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
相似化合物的比较
Similar Compounds
Ethyl 2-acetamido-3,3,3-trifluoro-2-(isopropylamino)propanoate: Similar in structure but with an isopropylamino group instead of a sulfonamide group.
Ethyl 2-acetamido-3,3,3-trifluoro-2-(4-nitroanilino)propanoate: Contains a nitro group instead of a sulfonamide group.
Uniqueness
ethyl 2-(acetylamino)-2-[4-(aminosulfonyl)anilino]-3,3,3-trifluoropropanoate is unique due to its combination of trifluoromethyl and sulfonamide groups, which confer distinct chemical and biological properties. This makes it particularly valuable in applications requiring specific interactions with biological targets .
属性
分子式 |
C13H16F3N3O5S |
|---|---|
分子量 |
383.35g/mol |
IUPAC 名称 |
ethyl 2-acetamido-3,3,3-trifluoro-2-(4-sulfamoylanilino)propanoate |
InChI |
InChI=1S/C13H16F3N3O5S/c1-3-24-11(21)12(13(14,15)16,18-8(2)20)19-9-4-6-10(7-5-9)25(17,22)23/h4-7,19H,3H2,1-2H3,(H,18,20)(H2,17,22,23) |
InChI 键 |
GKZSWWHNNZBILW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C(F)(F)F)(NC1=CC=C(C=C1)S(=O)(=O)N)NC(=O)C |
规范 SMILES |
CCOC(=O)C(C(F)(F)F)(NC1=CC=C(C=C1)S(=O)(=O)N)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


phosphine oxide](/img/structure/B396175.png)
![Methyl 2-chloro-2-{4-[({[(1-chloropropylidene)amino]oxy}carbonyl)(methyl)amino]phenyl}-3,3,3-trifluoropropanoate](/img/structure/B396176.png)

![2-methyl-N-{[(2-pyridinylamino)carbonyl]oxy}propanimidoyl chloride](/img/structure/B396178.png)
![ETHYL 2-[(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)AMINO]-3,3,3-TRIFLUORO-2-PENTANAMIDOPROPANOATE](/img/structure/B396180.png)
![N-{[(5-fluoro-2-methylanilino)carbonyl]oxy}-2-methylpropanimidoyl chloride](/img/structure/B396183.png)

![ETHYL 3,3,3-TRIFLUORO-2-HYDROXY-2-(4-{[(NAPHTHALEN-2-YL)CARBAMOYL]AMINO}PHENYL)PROPANOATE](/img/structure/B396185.png)
![N-(4-bromophenyl)-N'-[1-ethoxy-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea](/img/structure/B396189.png)

![Ethyl 2-({[(2-chlorobenzyl)amino]carbonyl}amino)-2-ethoxy-3,3,3-trifluoropropanoate](/img/structure/B396194.png)
![N-{[(4-butoxyanilino)carbonyl]oxy}butanimidoyl chloride](/img/structure/B396195.png)
![N-[1-(3,4-difluoroanilino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]benzamide](/img/structure/B396197.png)
![N-[2,2,2-trifluoro-1-(4-{[(4-methyl-3-isoxazolyl)amino]sulfonyl}anilino)-1-(trifluoromethyl)ethyl]pentanamide](/img/structure/B396199.png)
